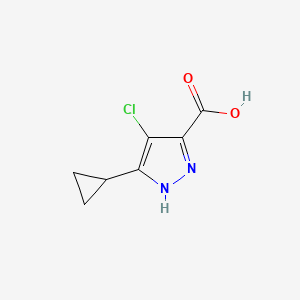

4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

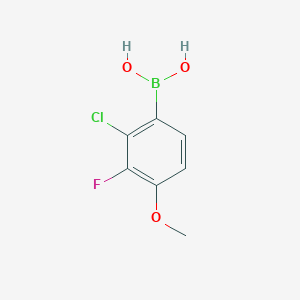

“4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” is a chemical compound. It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .

Synthesis Analysis

Pyrazoles, including “4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid”, can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .

Molecular Structure Analysis

The molecular structure of “4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid” comprises a pyrazole ring, a cyclopropyl group, and a carboxylic acid group . The pyrazole ring is a five-membered aromatic heterocycle with two nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

Pyrazoles, including “4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Safety And Hazards

The safety data sheet for a related compound, “5-Cyclopropyl-1H-pyrazole-3-carboxylic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

特性

IUPAC Name |

4-chloro-5-cyclopropyl-1H-pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZDRXPJTCMNCA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C(=NN2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(1-phenylethyl)piperidine-4-carboxamide oxalate](/img/structure/B2793705.png)

![4-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2793706.png)

![8-Methyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B2793715.png)

![1-[(E)-4-Methylstyryl]-1H-benzotriazole](/img/structure/B2793718.png)

![N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2793720.png)